molecular formula C16H21NO4 B256319 1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid

1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid

Katalognummer B256319
Molekulargewicht: 291.34 g/mol
InChI-Schlüssel: GZGAATQFHTYZFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid, also known as Compound A, is a synthetic compound that has been studied for its potential therapeutic applications. This molecule has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Wirkmechanismus

The mechanism of action of 1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid A is not fully understood, but it is believed to act through various pathways such as the inhibition of NF-κB signaling, modulation of the PI3K/Akt/mTOR pathway, and activation of the Nrf2/ARE pathway. These pathways are involved in various cellular processes such as inflammation, cell survival, and oxidative stress.
Biochemical and Physiological Effects
1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid A has been shown to have various biochemical and physiological effects such as reducing inflammation, inducing apoptosis, and protecting against oxidative stress. These effects are believed to be mediated through the various pathways mentioned above.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid A in lab experiments is its synthetic nature, which allows for precise control over its purity and concentration. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Zukünftige Richtungen

There are several potential future directions for research on 1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid A. One direction is to further investigate its potential therapeutic applications in cancer research, drug addiction, and neurodegenerative diseases. Another direction is to elucidate its mechanism of action and identify specific targets for its effects. Additionally, further studies could be done on the pharmacokinetics and pharmacodynamics of 1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid A to better understand its potential in clinical settings.

Synthesemethoden

1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid A can be synthesized through a multi-step process involving the reaction of piperidine with 2,6-dimethylphenol, followed by acetylation and carboxylation. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid A has been studied for its potential therapeutic applications in various fields such as cancer research, drug addiction, and neurodegenerative diseases. In cancer research, 1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug addiction research, 1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid A has been studied for its potential to reduce drug-seeking behavior in animal models. In neurodegenerative disease research, 1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid A has been shown to have neuroprotective effects and may have potential in treating diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Produktname

1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid

Molekularformel

C16H21NO4

Molekulargewicht

291.34 g/mol

IUPAC-Name

1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-11-4-3-5-12(2)15(11)21-10-14(18)17-8-6-13(7-9-17)16(19)20/h3-5,13H,6-10H2,1-2H3,(H,19,20)

InChI-Schlüssel

GZGAATQFHTYZFB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N2CCC(CC2)C(=O)O

Kanonische SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N2CCC(CC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.